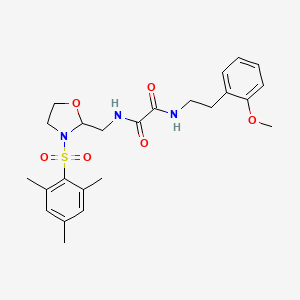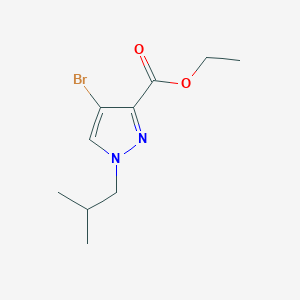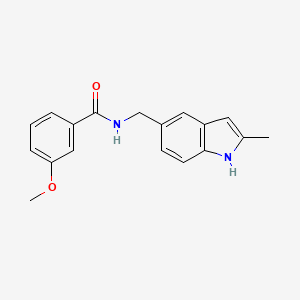![molecular formula C30H30N4O6 B2750274 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-50-0](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
A study by Ibrahim A. Al-Suwaidan et al. (2016) on a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the requested compound, demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent than the positive control, 5-FU. Molecular docking studies indicated their mechanism of action might involve inhibition of key cancer-related enzymes like EGFR-TK and B-RAF kinase, hinting at their potential as cancer therapeutics (Al-Suwaidan et al., 2016).
Antimicrobial Activity
N. Desai et al. (2007) researched the synthesis and characterization of new quinazolines with potential antimicrobial properties. Their findings highlighted the antibacterial and antifungal activities of these compounds against various pathogens, suggesting their use in developing new antimicrobial agents (Desai et al., 2007).
Anticonvulsant and Antimicrobial Activities
A. Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and assessed their antimicrobial and anticonvulsant activities. The study revealed broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, alongside potent anticonvulsant activity, showcasing the diverse therapeutic potential of such compounds (Rajasekaran et al., 2013).
Synthesis Techniques and Characterization
Research on the synthesis techniques and characterization of quinazoline derivatives and their analogues, such as those conducted by Mohebat et al. (2015) and Wippich et al. (2016), provides insights into the chemical properties and potential applications of these compounds in pharmaceutical sciences. These studies contribute to the understanding of how such compounds can be synthesized and modified for enhanced biological activity (Mohebat et al., 2015), (Wippich et al., 2016).
特性
CAS番号 |
899910-50-0 |
|---|---|
分子式 |
C30H30N4O6 |
分子量 |
542.592 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C30H30N4O6/c1-2-20-9-12-22(13-10-20)32-28(36)18-34-24-7-4-3-6-23(24)29(37)33(30(34)38)15-5-8-27(35)31-17-21-11-14-25-26(16-21)40-19-39-25/h3-4,6-7,9-14,16H,2,5,8,15,17-19H2,1H3,(H,31,35)(H,32,36) |
InChIキー |
SJSBFWPSDGXFQQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2750193.png)



![[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2750199.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2750200.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B2750204.png)
![Ethyl 4-[(chloroacetyl)amino]piperidine-1-carboxylate](/img/structure/B2750205.png)
![1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2750206.png)


![3-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2750214.png)